molecular formula C10H11B B1281685 1-(bromomethyl)-2,3-dihydro-1H-indene CAS No. 257632-92-1

1-(bromomethyl)-2,3-dihydro-1H-indene

Cat. No. B1281685
CAS RN: 257632-92-1
M. Wt: 211.1 g/mol
InChI Key: ACJQXEYQFQYOQN-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as intermediates in organic synthesis . They can be used as building blocks for the introduction of various functional groups .


Synthesis Analysis

Bromomethyl compounds can be synthesized from various precursors. For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Chemical Reactions Analysis

Bromomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various nucleophiles .

Scientific Research Applications

Synthesis of Block Copolymers

“1-(bromomethyl)-2,3-dihydro-1H-indene” can be utilized in the synthesis of block copolymers through controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer). This compound can serve as a bifunctional initiator, leading to the formation of polymers with specific block structures, which are valuable in creating materials with tailored properties .

Organic Synthesis Intermediate

This compound acts as an intermediate in various organic synthesis processes. Its bromomethyl group is highly reactive, making it suitable for subsequent functionalization in the synthesis of complex organic molecules. This is particularly useful in pharmaceutical research where precise molecular construction is required .

Catalyst in Polymer Synthesis

The bromomethyl group in “1-(bromomethyl)-2,3-dihydro-1H-indene” can also function as a catalyst in the synthesis of polymers. It can initiate polymerization reactions, leading to the formation of polymers with desired molecular weights and dispersity .

Alkylating Agent in Peptide Synthesis

In peptide synthesis, this compound can be used as an alkylating agent. It can introduce alkyl groups into amino acids or peptides, which is a critical step in the synthesis of certain bioactive peptides and proteins.

Reagent in Amide Synthesis

The bromomethyl functionality allows “1-(bromomethyl)-2,3-dihydro-1H-indene” to be used as a reagent in the synthesis of amides. Amides are fundamental components in a variety of chemical products, including pharmaceuticals and polymers.

Synthesis of Heterocycles

Heterocyclic compounds are a central theme in medicinal chemistry. “1-(bromomethyl)-2,3-dihydro-1H-indene” can be employed in the construction of heterocyclic frameworks, which are often the core structure in many pharmaceuticals.

Mechanism of Action

The mechanism of action of bromomethyl compounds can vary depending on their structure and the biological system they interact with .

Safety and Hazards

Bromomethyl compounds can be hazardous. They are often classified as flammable liquids and can cause skin and eye irritation .

Future Directions

The future directions in the research of bromomethyl compounds could involve the development of new synthetic methods, exploration of their biological activities, and their application in the synthesis of biologically active compounds .

properties

IUPAC Name

1-(bromomethyl)-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJQXEYQFQYOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512431
Record name 1-(Bromomethyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(bromomethyl)-2,3-dihydro-1H-indene

CAS RN

257632-92-1
Record name 1-(Bromomethyl)-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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